molecular formula C12H13NO2 B11897873 3-ethyl-6-methoxyisoquinolin-1(2H)-one

3-ethyl-6-methoxyisoquinolin-1(2H)-one

Cat. No.: B11897873
M. Wt: 203.24 g/mol
InChI Key: YFIKRHXPIRBCMY-UHFFFAOYSA-N
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Description

3-ethyl-6-methoxyisoquinolin-1(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methoxyisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its structural similarity to bioactive isoquinoline alkaloids.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-6-methoxyisoquinolin-1(2H)-one would depend on its specific biological activity. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    6-methoxyisoquinolin-1(2H)-one: Lacks the ethyl group at the 3-position.

    3-ethylisoquinolin-1(2H)-one: Lacks the methoxy group at the 6-position.

    Isoquinolin-1(2H)-one: Lacks both the ethyl and methoxy groups.

Uniqueness

3-ethyl-6-methoxyisoquinolin-1(2H)-one is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethyl-6-methoxy-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13NO2/c1-3-9-6-8-7-10(15-2)4-5-11(8)12(14)13-9/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

YFIKRHXPIRBCMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2)OC)C(=O)N1

Origin of Product

United States

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